molecular formula C10H13BO4 B581463 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde CAS No. 1218791-07-1

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde

Cat. No.: B581463
CAS No.: 1218791-07-1
M. Wt: 208.02
InChI Key: XIUIKLVGTQAWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 1218791-07-1. It has a molecular weight of 208.02 . The IUPAC name for this compound is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-furaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .

Scientific Research Applications

Synthesis of Antitumor Agents

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde has been utilized in the synthesis of various derivatives with potential antitumor activity. The synthesis involved reactions with compounds like 2-acetylfuran and 2-acetylthiophene. Notably, one of the synthesized derivatives demonstrated superior efficacy compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening (Matiichuk et al., 2020).

Cytotoxicity and MMP Inhibition

Furyl(thienyl)-2-carbaldehydes, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde, were synthesized and evaluated for their cytotoxicity and matrix metalloproteinase (MMP) inhibition. The study suggested the impact of heterocycle and organoelement substituent structure on these properties (Ignatovich et al., 2015).

Antioxidant Agents Synthesis

A series of chalcone derivatives synthesized from this compound and other components demonstrated potential antioxidant activity. The synthesized compounds were supported by in vitro studies and molecular docking, revealing their interactions with specific enzymes (Prabakaran et al., 2021).

Photophysical Properties for Sensing Applications

Improved synthetic methods for furans led to the development of compounds with notable photophysical properties. These compounds were studied for their applicability in the field of metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Green Chemistry Synthesis of Bioactive Compounds

Furan-2-carbaldehydes, derived from biomass, were used as C1 building blocks for synthesizing quinazolin-4(3H)-ones. The process utilized photocatalytic C–C bond cleavage without needing protection for hydroxyl, carboxyl, amide, or secondary amino groups, aligning with green chemistry principles (Yu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and ensuring good ventilation during use .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(2)6-13-11(14-7-10)9-4-3-8(5-12)15-9/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUIKLVGTQAWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675195
Record name 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-07-1
Record name 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.